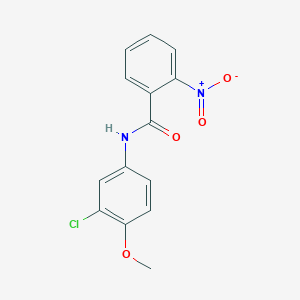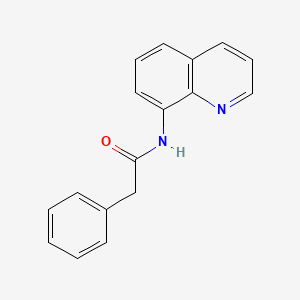
1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone, also known as FQ, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. FQ is a member of the quinoline family, which is known for its diverse pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone is not fully understood. However, it has been suggested that 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone may act by inhibiting the activity of certain enzymes involved in the regulation of cellular processes. 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The precise mechanism of action of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone requires further investigation.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone has also been shown to have antimicrobial and antiviral properties. Additionally, 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone has been shown to have neuroprotective effects and may be a potential treatment for Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone is its diverse pharmacological properties. This makes it an attractive target for further research. Additionally, the synthesis of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone is relatively straightforward and can be carried out using standard laboratory techniques. However, one of the limitations of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone is its potential toxicity. Further research is needed to determine the safety profile of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone and its potential side effects.
Direcciones Futuras
There are several future directions for research on 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone. One area of research is the development of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone as a potential anticancer agent. Further studies are needed to determine the precise mechanism of action of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone and to optimize its efficacy. Another area of research is the development of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone as a potential treatment for Alzheimer's disease. Additionally, further research is needed to determine the safety profile of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone and its potential side effects.
Métodos De Síntesis
The synthesis of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone involves the reaction of 4-fluoroacetophenone with 8-hydroxyquinoline in the presence of thionyl chloride and triethylamine. The resulting product is then treated with sodium sulfide to yield 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone. The synthesis of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone is relatively straightforward and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone has been shown to have a wide range of potential therapeutic applications. It has been studied for its anticancer, antimicrobial, and antiviral properties. 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone has also been shown to have potential as a neuroprotective agent and as a treatment for Alzheimer's disease. The diverse pharmacological properties of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone make it an attractive target for further research.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-2-quinolin-8-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNOS/c18-14-8-6-12(7-9-14)15(20)11-21-16-5-1-3-13-4-2-10-19-17(13)16/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTYUXQVLAMOQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC(=O)C3=CC=C(C=C3)F)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5661280 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-fluorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5733001.png)
![2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5733005.png)


![N,N-dimethyl-4-[3-(4-methyl-1-piperazinyl)-1-propen-1-yl]aniline](/img/structure/B5733044.png)
![9,10-dihydrospiro[benzo[h][1,3]thiazolo[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B5733046.png)
![N-cyclopentyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5733054.png)
![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5733062.png)
![methyl 4-{5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5733072.png)
![7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5733077.png)


![N-cycloheptyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5733095.png)
